molecular formula C8H6ClI B15223139 4-Chloro-1-iodo-2-vinylbenzene

4-Chloro-1-iodo-2-vinylbenzene

Cat. No.: B15223139
M. Wt: 264.49 g/mol
InChI Key: YSHYISLNRDLEIP-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-vinylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with chlorine, iodine, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-iodo-2-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes halogenation and vinylation. For instance, starting with a chlorobenzene derivative, iodination can be achieved using iodine and a suitable catalyst, followed by vinylation using a vinyl halide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and vinylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-vinylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of ethyl derivatives.

    Coupling Reactions: The vinyl group can engage in coupling reactions such as Heck or Suzuki coupling, forming more complex aromatic structures.

Common Reagents and Conditions

    Halogenation: Iodine and chlorine are used in the presence of catalysts like iron or aluminum chloride.

    Vinylation: Vinyl halides and palladium catalysts are commonly employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

    Coupling: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-Chloro-1-iodo-2-vinylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Potential

Properties

Molecular Formula

C8H6ClI

Molecular Weight

264.49 g/mol

IUPAC Name

4-chloro-2-ethenyl-1-iodobenzene

InChI

InChI=1S/C8H6ClI/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2

InChI Key

YSHYISLNRDLEIP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)I

Origin of Product

United States

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